molecular formula C15H24N2O2 B8498539 1-(3-Ethoxy-4-methoxy-benzyl)-piperidin-4-ylamine

1-(3-Ethoxy-4-methoxy-benzyl)-piperidin-4-ylamine

Cat. No.: B8498539
M. Wt: 264.36 g/mol
InChI Key: QLRDXKWEIVIXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxy-benzyl)-piperidin-4-ylamine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C15H24N2O2/c1-3-19-15-10-12(4-5-14(15)18-2)11-17-8-6-13(16)7-9-17/h4-5,10,13H,3,6-9,11,16H2,1-2H3

InChI Key

QLRDXKWEIVIXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (9.71 g, 26.64 mmol) in ethanol (50 mL) and 4 M HCl in dioxane (75 mL) was stirred at rt for 2 h. The hydrochloric acid was removed under reduced pressure and the crude reaction product extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and concentrated by evaporation under reduced pressure yielding 4.69 g (89%) of a white solid. The crude material was directly used in the following reaction step. MS (ESI): 265.0 [M+H]+.
Name
[1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
89%

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